Stiripentol

Dravet syndrome anticonvulsant efficacy seizure freedom

Stiripentol (STP) is a structurally unique anticonvulsant and noncompetitive LDH1/LDH5 inhibitor. Unlike generic anticonvulsants, its multi-targeted mechanism—positive allosteric modulation of GABAA receptors at a benzodiazepine-distinct site, potent CYP2C19/CYP3A4 inhibition (IC50 = 0.276 μM), and bidirectional LDH blockade—cannot be substituted. Essential for Dravet syndrome research, astrocyte-neuron lactate shuttle studies, and cancer metabolism investigations. Verify ≥98% HPLC purity and −20°C storage for assay fidelity.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 49763-96-4
Cat. No. B1682491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStiripentol
CAS49763-96-4
SynonymsBCX 2600;  BCX-2600;  BCX2600;  Diacomit;  Estiripentol; 
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
InChIInChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+
InChIKeyIBLNKMRFIPWSOY-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Stiripentol (CAS 49763-96-4): Sourcing and Procurement Considerations for a Differentiated Anticonvulsant and LDH Inhibitor


Stiripentol (STP) is a structurally distinct small-molecule anticonvulsant (molecular formula C14H18O3, molecular weight 234.29) approved globally as an adjunctive therapy for seizures associated with Dravet syndrome [1]. Beyond its established antiepileptic use, stiripentol has emerged as a mechanistically differentiated research compound due to its noncompetitive inhibition of lactate dehydrogenase (LDH) isoforms LDH1 and LDH5, enabling the study of astrocyte-neuron lactate shuttle dynamics and metabolic modulation in neurological and cancer research [2].

Why Stiripentol (CAS 49763-96-4) Cannot Be Substituted with Other Anticonvulsants or LDH Inhibitors


Generic substitution of stiripentol with other anticonvulsants or LDH inhibitors is scientifically invalid due to its unique multi-targeted mechanism of action. Stiripentol acts as a direct positive allosteric modulator of GABAA receptors at a site distinct from benzodiazepines, inhibits cytochrome P450 enzymes (particularly CYP2C19 and CYP3A4) to elevate co-administered drug levels, and noncompetitively inhibits LDH1/LDH5 isoforms [1]. In Dravet syndrome, stiripentol's efficacy as an add-on therapy is contingent upon its specific pharmacokinetic interaction with clobazam—a mandated co-prescription—whereby stiripentol increases clobazam and norclobazam plasma concentrations 2- to 3-fold via CYP inhibition [2]. Substituting stiripentol with fenfluramine or cannabidiol eliminates this essential metabolic interaction, altering therapeutic outcomes, while substituting with other LDH inhibitors fails to replicate stiripentol's specific isoform selectivity and noncompetitive mechanism [3].

Stiripentol (CAS 49763-96-4) Comparative Evidence: Quantified Differentiation for Scientific Procurement


Clinical Efficacy in Dravet Syndrome: Stiripentol vs. Fenfluramine and Cannabidiol - Seizure Freedom NNT Analysis

Stiripentol demonstrates statistically superior seizure freedom outcomes compared to fenfluramine and cannabidiol in Dravet syndrome. An indirect treatment comparison of randomized controlled trial data calculated the number needed to treat (NNT) for achieving 100% reduction in monthly convulsive seizure frequency (seizure freedom). Stiripentol achieved an NNT of 3, which was statistically superior to both fenfluramine (NNT=10) and cannabidiol (NNT=25) [1]. For ≥50% seizure reduction, stiripentol and fenfluramine were comparably effective (NNT=2 for both) versus cannabidiol (NNT=6).

Dravet syndrome anticonvulsant efficacy seizure freedom

CYP2C19 Inhibition Potency: Stiripentol vs. Omeprazole for N-Desmethylclobazam Hydroxylation

Stiripentol exhibits exceptionally potent inhibition of CYP2C19-mediated N-desmethylclobazam (NCLB) hydroxylation, a key metabolic step in clobazam clearance. In vitro studies using cDNA-expressed CYP2C19 demonstrated that stiripentol inhibited 4′-hydroxylation of NCLB with an IC50 of 0.276 μM and Ki of 0.139 μM. This inhibitory potency was approximately 10.8-fold higher than omeprazole, a known CYP2C19 inhibitor, which had an IC50 of 2.99 μM for the same reaction [1]. This pronounced CYP2C19 inhibition underlies the clinically observed 3-fold increase in NCLB plasma concentrations during stiripentol co-administration.

cytochrome P450 inhibition CYP2C19 drug metabolism

GABAA Receptor Modulation: Stiripentol's Distinct Allosteric Site vs. Benzodiazepines

Stiripentol acts as a direct positive allosteric modulator of GABAA receptors, but binds to a site distinct from benzodiazepines, neurosteroids, and loreclezole. Functional electrophysiology studies on recombinant GABAA receptors demonstrated that stiripentol potentiated GABA-evoked currents with subunit selectivity favoring α3-containing receptors. Critically, stiripentol's modulatory effect was not blocked by the benzodiazepine antagonist flumazenil, nor was it affected by mutations that abolish modulation by neurosteroids or loreclezole, confirming a unique binding site [1]. In contrast, benzodiazepines such as diazepam and clobazam bind to the classic BZD site at the α/γ subunit interface.

GABAA receptor allosteric modulation neuropharmacology

Pharmacokinetic Nonlinearity: Stiripentol Dose-Dependent Half-Life vs. Linear Anticonvulsants

Stiripentol exhibits pronounced nonlinear (Michaelis-Menten) pharmacokinetics, a property not shared by most first-line anticonvulsants such as levetiracetam or lamotrigine which follow linear kinetics. In healthy adult volunteers, a more than proportional increase in AUC and terminal half-life was observed with increasing doses. The median terminal half-life increased from 2 hours at 500 mg to 7.7 hours at 1000 mg and 10 hours at 2000 mg, while median AUC values rose from 8.3 mg·h/L to 31 mg·h/L and 88 mg·h/L, respectively [1]. Calculated Michaelis-Menten parameters were Vmax = 117 mg/h and Km = 1.9 mg/L.

pharmacokinetics nonlinear kinetics dose optimization

Enantioselective Anticonvulsant Potency: (+)-Stiripentol vs. (−)-Stiripentol

Stiripentol's enantiomers exhibit markedly different anticonvulsant potencies and pharmacokinetic profiles. In the rat intravenous pentylenetetrazol infusion seizure model, (+)-stiripentol was 2.4-fold more potent than (−)-stiripentol against clonic seizures, with brain EC50 values of 15.2 μg/mL versus 36.1 μg/mL, respectively [1]. The (+)-enantiomer was also eliminated more rapidly, showing a 2.9-fold higher plasma clearance (1.64 L/h/kg vs. 0.557 L/h/kg) and a 2.3-fold shorter half-life (2.83 h vs. 6.50 h). The racemate's potency fell between the two enantiomers, indicating additive activity.

enantioselectivity anticonvulsant potency chiral pharmacology

Economic Efficiency: Cost Per Seizure Reduction Outcome in Dravet Syndrome

Stiripentol demonstrates superior economic efficiency compared to fenfluramine and cannabidiol when evaluating cost per NNT for seizure reduction outcomes in Dravet syndrome. For adult patients achieving ≥50% seizure reduction, the annual drug cost per responder was €25,530 for stiripentol, compared to €62,427 for fenfluramine (2.4-fold higher) and €280,339 for cannabidiol (11-fold higher) [1]. For achieving seizure freedom (100% reduction), stiripentol's annual cost per responder was €38,294, versus €312,137 for fenfluramine (8.2-fold higher) and €1,168,080 for cannabidiol (30.5-fold higher).

health economics cost-effectiveness rare disease therapeutics

Optimized Application Scenarios for Stiripentol (CAS 49763-96-4) in Research and Clinical Procurement


Dravet Syndrome Add-On Therapy with Clobazam and Valproate

Stiripentol is indicated and optimized for use as an add-on therapy in Dravet syndrome patients whose seizures are inadequately controlled by clobazam and valproate alone. Procurement for clinical use must account for the mandated co-administration with clobazam (per FDA labeling) and the resultant 2- to 3-fold increase in clobazam and norclobazam plasma concentrations due to stiripentol's potent CYP2C19 inhibition (IC50 = 0.276 μM) [1]. The demonstrated NNT of 3 for seizure freedom and NNT of 2 for ≥50% seizure reduction, combined with the lowest cost per responder among approved add-on therapies (€25,530-€38,294 annually for adults), position stiripentol as the most cost-effective first-line add-on option [2].

Metabolic Research: Probing LDH-Mediated Lactate Shuttle Dynamics

For researchers investigating the astrocyte-neuron lactate shuttle, cancer metabolism, or immunometabolism, stiripentol (purity ≥99.48%) serves as a validated noncompetitive inhibitor of LDH1 and LDH5 isoforms, enabling bidirectional blockade of lactate-pyruvate interconversion [3]. Unlike alternative LDH inhibitors, stiripentol's well-characterized mechanism and solubility profile (≥9.9 mg/mL in DMSO, ≥46.7 mg/mL in ethanol) facilitate reproducible experimental workflows. Procurement specifications should include verified purity (>98% by HPLC) and proper storage conditions (-20°C for long-term stability) to ensure assay fidelity [3].

GABAA Receptor Pharmacology and Benzodiazepine-Refractory Models

Stiripentol is uniquely suited for electrophysiological and pharmacological studies of GABAA receptor modulation requiring a positive allosteric modulator that acts at a site distinct from benzodiazepines, neurosteroids, and loreclezole. Its demonstrated efficacy in potentiating GABA-evoked currents without increasing maximal response, combined with preferential activity at α3-containing receptors, makes it valuable for investigating benzodiazepine-refractory seizure models and receptor subunit-specific pharmacology [4]. Researchers should source material with verified stereochemical composition given the 2.4-fold potency difference between (+)- and (−)-enantiomers [5].

Pharmacokinetic Modeling of Nonlinear Drug Elimination

Stiripentol's pronounced nonlinear (Michaelis-Menten) pharmacokinetics—characterized by dose-dependent half-life (2-10 hours across 500-2000 mg doses) and more than proportional AUC increases—make it an ideal model compound for studying saturable metabolic pathways and drug-drug interactions in academic and industrial pharmacokinetic research [6]. Procurement for in vivo studies must consider the compound's saturable kinetics, requiring careful dose selection and therapeutic drug monitoring protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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